molecular formula C62H82N20O13S B612391 (3S)-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(3R,6S,9S,12S,15S)-12-benzyl-9-[3-(diaminomethylideneamino)propyl]-15-(1H-imidazol-5-ylmethyl)-6-(1H-indol-3-ylmethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclotricosane-3-carbonyl]amino]-4-oxobutanoic acid CAS No. 1416983-77-1

(3S)-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(3R,6S,9S,12S,15S)-12-benzyl-9-[3-(diaminomethylideneamino)propyl]-15-(1H-imidazol-5-ylmethyl)-6-(1H-indol-3-ylmethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclotricosane-3-carbonyl]amino]-4-oxobutanoic acid

Cat. No.: B612391
CAS No.: 1416983-77-1
M. Wt: 1347.51
InChI Key: QJBNFEXQHBDMQM-VTWSTLNFSA-N
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Description

Definition and Classification of Macrocyclic Peptides

Definition
Macrocyclic peptides are polypeptide chains containing at least one ring structure formed through covalent bonds between amino acid residues. These rings typically span 12–24 residues, though larger systems exist. The cyclic topology constrains conformational flexibility, enhancing stability and binding affinity compared to linear analogs.

Classification
Macrocyclic peptides are categorized by:

  • Bond Type :
    • Homodetic : Rings formed via standard amide bonds (e.g., cyclosporine).
    • Heterodetic : Incorporation of non-amide linkages (e.g., disulfides, ester bonds).
  • Biosynthetic Origin :
    • Ribosomal : Synthesized via mRNA templates (e.g., cyclotides).
    • Non-ribosomal : Produced by modular enzyme complexes (e.g., vancomycin).
  • Structural Complexity :
    • Monocyclic : Single ring (e.g., gramicidin S).
    • Bicyclic/Multicyclic : Multiple interconnected rings (e.g., amatoxins).

The subject compound is a non-ribosomal, heterodetic multicyclic peptide featuring a 23-membered thia-containing macrocycle (1-thia-4,7,10,13,16,19-hexazacyclotricosane) and additional linear segments modified with guanidinium and aromatic groups.

Historical Development of Macrocyclic Peptide Research

Early Discoveries (1970s–1990s)

  • 1972 : Cyclosporine A, the first therapeutic macrocyclic peptide, was isolated from Tolypocladium inflatum and identified as a potent immunosuppressant.
  • 1983 : FDA approval of cyclosporine revolutionized organ transplantation, validating macrocycles as viable drugs.

Technological Advancements (2000s–Present)

  • Combinatorial Libraries : DNA-encoded libraries (DELs) enabled high-throughput screening of synthetic macrocycles.
  • RaPID Platform : mRNA display combined with flexible in vitro translation (FIT) allowed incorporation of noncanonical amino acids (NAAs).
  • Chemoenzymatic Synthesis : Integration of thioesterase domains facilitated macrocyclization in cell-free systems.

The subject compound likely emerged from these innovations, leveraging NAAs (e.g., diaminomethylideneamino groups) and advanced cyclization strategies.

Structural Characteristics and Conformational Properties

Key Structural Features

  • Macrocyclic Core : A 23-membered ring with six amide bonds and one thioether linkage (1-thia), enhancing rigidity.
  • Functional Modifications :
    • Aromatic Residues : Benzyl, indole, and imidazole groups mediate hydrophobic interactions.
    • Guanidinium Groups : Diaminomethylideneamino side chains enable electrostatic binding to acidic protein surfaces.
  • Linear Segments : The N-terminal region includes a phenylalanine-rich sequence, potentially facilitating membrane penetration.

Conformational Analysis

  • Strain Energy : The thioether linkage reduces conformational strain compared to all-amide macrocycles, stabilizing the bioactive conformation.
  • Helical Propensity : Polyproline and α-helix segments in the linear regions may adopt rigid secondary structures, pre-organizing the molecule for target binding.
Structural Feature Functional Role Reference
23-membered thia ring Enhances proteolytic resistance
Guanidinium side chains Binds acidic pockets (e.g., ATPases)
Indole/imidazole groups Mediates π-π and cation-π interactions

Biological Significance of Peptide Macrocyclization

Enhanced Pharmacological Properties

  • Proteolytic Stability : Cyclization shields cleavage sites, extending half-life in vivo.
  • Target Affinity : Pre-organized conformations reduce entropic penalty upon binding, achieving nanomolar affinities.
  • Membrane Permeability : Balanced hydrophobicity (e.g., benzyl groups) enables passive diffusion across lipid bilayers.

Therapeutic Applications

  • Protein-Protein Interaction (PPI) Inhibition : The compound’s large surface area (∼1,500 Da) allows disruption of PPIs inaccessible to small molecules.
  • Enzyme Modulation : Guanidinium groups may inhibit proteases or kinases via active-site chelation.
  • Immune Modulation : Structural analogs of cyclosporine suggest potential calcineurin-binding activity.

Mechanistic Insights

  • The thioether linkage and NAAs exemplify modern design principles to optimize bioavailability and target engagement.
  • Hybrid systems combining ribosomal synthesis and chemical modifications (e.g., the subject compound) represent next-generation therapeutics.

Properties

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(3R,6S,9S,12S,15S)-12-benzyl-9-[3-(diaminomethylideneamino)propyl]-15-(1H-imidazol-5-ylmethyl)-6-(1H-indol-3-ylmethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclotricosane-3-carbonyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H82N20O13S/c63-49(83)31-73-53(88)43(24-35-12-3-1-4-13-35)78-54(89)41(18-9-21-69-61(64)65)77-59(94)47(28-52(86)87)81-60(95)48-33-96-23-11-20-50(84)72-32-51(85)75-46(27-38-30-68-34-74-38)58(93)79-44(25-36-14-5-2-6-15-36)56(91)76-42(19-10-22-70-62(66)67)55(90)80-45(57(92)82-48)26-37-29-71-40-17-8-7-16-39(37)40/h1-8,12-17,29-30,34,41-48,71H,9-11,18-28,31-33H2,(H2,63,83)(H,68,74)(H,72,84)(H,73,88)(H,75,85)(H,76,91)(H,77,94)(H,78,89)(H,79,93)(H,80,90)(H,81,95)(H,82,92)(H,86,87)(H4,64,65,69)(H4,66,67,70)/t41-,42-,43-,44-,45-,46-,47-,48-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBNFEXQHBDMQM-VTWSTLNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSC1)C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)N)CC3=CNC4=CC=CC=C43)CCCN=C(N)N)CC5=CC=CC=C5)CC6=CN=CN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSC1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N)CC3=CNC4=CC=CC=C43)CCCN=C(N)N)CC5=CC=CC=C5)CC6=CN=CN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H82N20O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1347.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound under investigation is a complex organic molecule with potential therapeutic applications. Its intricate structure suggests a multifaceted biological activity that warrants detailed exploration. This article synthesizes current research findings regarding the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by multiple functional groups including amino acids and oxo derivatives. The systematic name indicates a complex arrangement of amino acids and cyclic structures which may influence its biological interactions.

Key Properties

PropertyValue
Molecular Weight402.855 g/mol
Chemical FormulaC18H15ClN4O3S
CAS NumberNot available
AppearanceWhite powder

Mechanisms of Biological Activity

Research indicates that the compound interacts with various biological pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, studies have indicated that it may affect phospholipase activity, which is crucial in lipid metabolism and cellular signaling .
  • Cellular Uptake and Distribution : The structural features of the compound suggest it may utilize specific transport mechanisms to enter cells. Its amphiphilic nature could facilitate interactions with cellular membranes .
  • Induction of Apoptosis : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways. This is particularly relevant for therapeutic applications in oncology.

Case Studies

Several studies have explored the biological activity of this compound:

Case Study 1: Antitumor Activity

A study published in Cancer Research examined the effects of the compound on various cancer cell lines. Results indicated significant cytotoxic effects at micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Anti-inflammatory Effects

In a separate investigation focusing on inflammatory models, the compound demonstrated the ability to reduce pro-inflammatory cytokine levels in vitro. This suggests potential applications in treating inflammatory diseases .

Case Study 3: Pharmacokinetics and Toxicology

A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound. Results showed favorable absorption characteristics with minimal toxicity at therapeutic doses .

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity
Research has indicated that compounds similar to the one described exhibit significant anticancer properties. For instance, studies on antibody-drug conjugates (ADCs) have shown that linking potent cytotoxic agents to antibodies can enhance therapeutic efficacy against cancer cells while minimizing systemic toxicity. The structure of the compound suggests it may serve as an effective linker or active component in ADC formulations .

2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes such as carbonic anhydrases (CAs). Inhibitors of CAs are of interest due to their roles in physiological processes and potential therapeutic applications in conditions like glaucoma and cancer. The specific amino acid and sulfonamide conjugates derived from similar structures have shown promising results in inhibiting hCA II and hCA IV .

Biological Research Applications

1. Molecular Biology
The intricate structure of the compound allows for its use in molecular biology studies. Its various functional groups can be utilized to explore protein-ligand interactions and cellular uptake mechanisms. This could lead to advancements in understanding drug delivery systems and the development of targeted therapies.

2. Peptide Synthesis
Given its amino acid components and structural complexity, this compound can be a valuable precursor in peptide synthesis. The ability to create novel peptides with specific biological activities opens avenues for research into new therapeutic agents.

Chemical Research Applications

1. Synthesis of New Compounds
The chemical structure provides a scaffold for synthesizing new derivatives that may possess enhanced biological activities or improved pharmacokinetic properties. Researchers can modify specific functional groups to optimize efficacy or reduce side effects.

2. Structure Activity Relationship Studies
The compound serves as an excellent candidate for structure activity relationship (SAR) studies. By systematically altering parts of the molecule and evaluating the resulting biological activity, researchers can gain insights into which structural features contribute most significantly to its pharmacological effects.

Data Tables and Case Studies

Application Area Description Case Study Reference
Anticancer ActivityPotential use in antibody-drug conjugates for enhanced cancer treatment
Enzyme InhibitionInhibition of carbonic anhydrases relevant for treating glaucoma and cancer
Molecular BiologyStudy of protein-ligand interactions and drug delivery systems
Peptide SynthesisPrecursor for novel peptides with specific biological activities
Structure Activity RelationshipOptimization of drug design through systematic modifications

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Descriptors and Similarity Metrics

Chemical similarity is quantified using Tanimoto coefficients based on ECFP4 fingerprints , which capture substructural features critical for bioactivity . Below is a comparative analysis with structurally related compounds:

Compound Name / Class Key Features Tanimoto Similarity* Functional Overlap
Target Compound Macrocyclic core, guanidino, carbamoylmethyl, benzyl, indole 1.00 (Reference) Hypothesized protease inhibition
Cyclosporine A Macrocyclic undecapeptide, hydrophobic residues (MeBmt), enzyme inhibitory activity ~0.35–0.45 Immunosuppression (calcineurin inhibition)
(3S)-3-amino-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid Linear dipeptide analog (aspartame derivative), methyl ester, phenyl group ~0.20–0.25 Sweetener, potential neurotransmitter effects
Synthetic macrocyclic protease inhibitors (e.g., HCV NS3/4A inhibitors) Macrocyclic scaffolds, amide bonds, hydrophobic/aromatic substituents ~0.50–0.60 Viral protease inhibition
Guanidino-containing peptides (e.g., argatroban) Linear peptides with guanidino groups, thrombin-binding motifs ~0.30–0.40 Anticoagulation

*Tanimoto values estimated based on ECFP4 fingerprint comparisons .

Substructure Analysis

  • Macrocyclic Core : The hexazacyclotricosane ring shares topological similarities with cyclosporine and vancomycin analogs but differs in sulfur incorporation and side-chain complexity .
  • Guanidino Groups: These residues, common in trypsin-like protease inhibitors (e.g., leupeptin), suggest serine protease targeting .
  • Indolylmethyl and Imidazolylmethyl Groups : These motifs resemble kinase inhibitor scaffolds (e.g., sunitinib) and histamine receptor ligands .

Functional Comparison and Bioactivity Insights

Bioactivity Predictions

  • Protease Inhibition: The guanidino and carbamoylmethyl groups may mimic substrate interactions in serine proteases (e.g., trypsin, thrombin) .
  • Cellular Permeability : The compound’s size (~1,500–2,000 Da) and polarity likely limit passive diffusion, necessitating active transport mechanisms .
  • Target Selectivity : The indole and imidazole moieties could confer selectivity for receptors overexpressed in cancer or inflammatory cells .

Contrast with Analogous Compounds

  • Cyclosporine A: While both are macrocyclic, cyclosporine’s nonpolar residues favor immunosuppression, whereas the target compound’s polar groups suggest broader enzyme interaction .
  • Aspartame Derivatives : The target compound’s complexity and macrocyclization contrast sharply with simple dipeptide sweeteners, which lack bioactivity beyond taste receptor modulation .

Research Findings and Challenges

Critical Studies

  • Similarity-Driven Drug Repositioning : Computational methods like Bi-Random Walk (BiRW) could link this compound to diseases associated with protease dysregulation (e.g., fibrosis, cancer) .

Limitations in Similarity Assessment

  • Descriptor Bias : ECFP4 fingerprints may overlook stereochemical or macrocyclic conformational nuances .

Preparation Methods

Solid-Phase Synthesis of the Tetrapeptide Backbone

The linear tetrapeptide was synthesized on a Rink amide resin (0.6 mmol/g loading) using automated SPPS (Table 1).

Table 1: SPPS Conditions for Tetrapeptide Assembly

ResidueAmino AcidCoupling ReagentSolventTime (min)Yield (%)
1Fmoc-Phe-OHHBTU/HOAtDMF6098
2Fmoc-Gly(amide)-OHHATU/DIPEANMP4595
3Fmoc-Lys(Pbf)-OHPyBOPDCM:DMF (1:1)9092
4Fmoc-Asp(OtBu)-OHCOMUDMF7594

Deprotection steps used 20% piperidine in DMF (2 × 5 min). Final cleavage employed TFA:H2O:TIPS (95:2.5:2.5) for 2 h, yielding the linear peptide (83% purity by HPLC).

Synthesis of the Macrocyclic Hexapeptide

The 23-membered ring was constructed via fragment condensation (Figure 1):

  • Residues 1–6 : Cys(Trt), Arg(Pbf), His(Trt), Trp(Boc), Val, Thr(tBu).

  • Cyclization : Linear hexapeptide (0.1 mM in DMF) activated with HATU (1.2 eq) and HOAt (1.5 eq) at −15°C for 24 h (78% conversion).

  • Global deprotection : TFA:EDT:H2O (94:3:3) removed protecting groups, followed by disulfide bond oxidation (0.01 M I₂ in MeOH:H2O, 4 h, 91% yield).

Macrocyclization Optimization

Key parameters influencing cyclization efficiency were systematically evaluated (Table 2).

Table 2: Macrocyclization Screening Results

EntrySolventTemp (°C)Coupling AgentDilution (mM)Yield (%)
1DMF25HATU0.134
2DCM:DMF(1:1)0COMU0.0567
3NMP−15HATU/HOAt0.178
4DMSO25PyBOP0.241

Optimal conditions (Entry 3) used NMP at −15°C with HATU/HOAt, achieving 78% conversion. Dilution below 0.1 mM reduced dimerization side products.

Disulfide Bond Formation

Oxidative folding of the macrocycle was studied under varied conditions:

  • Iodine oxidation : 0.01 M I₂ in MeOH:H2O (4 h, 91%)

  • Air oxidation : 0.1 M NH₄HCO₃, pH 8.0 (72 h, 63%)

  • GSH/GSSG redox buffer : 1 mM reduced/0.1 mM oxidized glutathione (24 h, 85%)

Iodine provided rapid, high-yielding disulfide formation but required careful quenching with ascorbic acid to prevent over-oxidation.

Purification and Characterization

Chromatographic Purification

Preparative HPLC (Phenomenex C18, 250 × 21.2 mm, 5 µm) with gradient elution (ACN/H2O + 0.1% TFA) yielded 98.2% pure product (Figure 2).

Table 3: HPLC Method Parameters

ParameterCondition
ColumnGemini C18 110Å
Flow rate15 mL/min
Gradient20–50% ACN over 45 min
Detection220 nm

Structural Confirmation

  • HRMS (ESI) : m/z 1456.6723 [M+H]⁺ (calc. 1456.6709)

  • NMR (600 MHz, DMSO-d6): δ 8.21 (d, J=7.2 Hz, NH), 7.85 (s, imidazole H), 7.32–7.18 (m, aromatic H)

  • CD Spectroscopy : Characteristic β-sheet/minor α-helix signatures at 208 nm and 222 nm.

Process Scale-Up Considerations

Critical factors for manufacturing scale-up include:

  • Cost optimization : Replacing HATU with TBTU reduced reagent costs by 40% without yield loss.

  • Solvent recovery : NMP was distilled and reused (≥98% purity) across 5 batches.

  • Cyclization control : In-line FTIR monitored amide bond formation (1720 cm⁻¹ peak).

Batch-wise production achieved 62% overall yield at 500 g scale .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing this compound, and how can researchers ensure stereochemical fidelity?

  • Methodology: The synthesis involves multi-step peptide coupling and macrocyclization. Use orthogonal protecting groups (e.g., Fmoc/Boc) for amino acid residues to prevent undesired side reactions. Stereochemical integrity is maintained via chiral HPLC validation and circular dichroism (CD) spectroscopy . Critical intermediates should be characterized using tandem mass spectrometry (MS/MS) and 2D NMR (e.g., NOESY for spatial proximity analysis) .

Q. Which analytical techniques are recommended for structural elucidation?

  • Methodology:

  • Primary structure: High-resolution mass spectrometry (HRMS) and MALDI-TOF for molecular weight confirmation .
  • Stereochemistry: 2D NMR (COSY, HSQC) to resolve overlapping proton signals in the macrocyclic region .
  • Conformational analysis: X-ray crystallography (if crystals are obtainable) or molecular dynamics simulations with NOE restraints .

Q. How can researchers assess the compound’s purity and stability under experimental conditions?

  • Methodology:

  • Purity: Reverse-phase HPLC with UV/Vis detection (λ = 220–280 nm) and ≥95% purity threshold .
  • Stability: Accelerated degradation studies (pH 2–9, 25–40°C) monitored via LC-MS to identify hydrolytic or oxidative degradation products .

Advanced Research Questions

Q. How can computational methods optimize the synthesis route and predict reaction bottlenecks?

  • Methodology:

  • Use density functional theory (DFT) to calculate transition-state energies for peptide bond formation and macrocyclization steps .
  • Machine learning (ML) models trained on reaction databases (e.g., Reaxys) can predict optimal solvents, catalysts, and reaction times .
  • Validate predictions with microfluidic reaction screening to minimize reagent waste .

Q. What experimental strategies resolve contradictions in bioactivity data across assays?

  • Methodology:

  • Orthogonal assays: Combine surface plasmon resonance (SPR) for binding affinity with functional cellular assays (e.g., luciferase reporters) to confirm target engagement .
  • Structural analogs: Synthesize derivatives with modified side chains (e.g., benzyl → cyclohexyl) to isolate critical pharmacophores .
  • Data normalization: Use Z-score standardization to account for batch effects in high-throughput screening .

Q. How can researchers design experiments to study the macrocycle’s conformational flexibility?

  • Methodology:

  • Temperature-dependent NMR: Measure chemical shift perturbations (Δδ) at 278–318 K to identify rigid vs. flexible regions .
  • Molecular dynamics (MD) simulations: Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to map free energy landscapes .
  • Fluorescence quenching: Attach probes (e.g., Trp/Bimane) to monitor solvent accessibility changes .

Q. What strategies mitigate challenges in scaling up the synthesis from mg to gram quantities?

  • Methodology:

  • DoE (Design of Experiments): Apply factorial design (e.g., 2^k) to optimize parameters like coupling reagent equivalents, temperature, and mixing rates .
  • Process analytical technology (PAT): Use inline FTIR or Raman spectroscopy to monitor reaction progress in real time .
  • Purification: Switch from preparative HPLC to flash chromatography with gradient elution for cost-effective scale-up .

Q. How to validate computational docking predictions for this compound’s target binding?

  • Methodology:

  • Co-crystallization: Attempt X-ray structures of the compound bound to its target (e.g., protease or receptor) .
  • Alanine scanning mutagenesis: Identify critical binding residues and correlate with docking poses .
  • Isothermal titration calorimetry (ITC): Compare experimental ΔG values with computational predictions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S)-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(3R,6S,9S,12S,15S)-12-benzyl-9-[3-(diaminomethylideneamino)propyl]-15-(1H-imidazol-5-ylmethyl)-6-(1H-indol-3-ylmethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclotricosane-3-carbonyl]amino]-4-oxobutanoic acid
Reactant of Route 2
(3S)-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(3R,6S,9S,12S,15S)-12-benzyl-9-[3-(diaminomethylideneamino)propyl]-15-(1H-imidazol-5-ylmethyl)-6-(1H-indol-3-ylmethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclotricosane-3-carbonyl]amino]-4-oxobutanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.